molecular formula C25H21N3O4 B10973512 N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10973512
M. Wt: 427.5 g/mol
InChI Key: QKSTVBYQMVINRF-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy, nitro, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: The introduction of the methoxy and nitro groups can be achieved through electrophilic aromatic substitution reactions. For instance, nitration of the quinoline core can be performed using a mixture of concentrated nitric and sulfuric acids.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the quinoline with an amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmacology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and nitro groups on the phenyl ring, along with the methyl groups on the quinoline core, provides a distinct electronic environment that can affect its interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O4/c1-15-8-10-17(11-9-15)24-16(2)23(19-6-4-5-7-20(19)26-24)25(29)27-21-14-18(28(30)31)12-13-22(21)32-3/h4-14H,1-3H3,(H,27,29)

InChI Key

QKSTVBYQMVINRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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